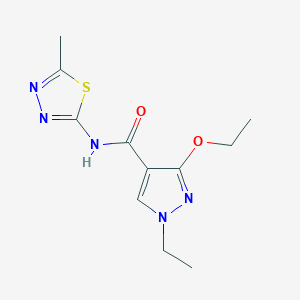![molecular formula C20H23N5O B2404097 N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indol-3-carboxamid CAS No. 1902922-36-4](/img/structure/B2404097.png)
N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its complex molecular structure, which includes a pyrazole ring, a piperidine ring, and an indole carboxamide group.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 . This protein plays a crucial role in the control of the cell cycle and is essential for meiosis .
Mode of Action
It can be inferred that the compound may interact with its target protein to influence the cell cycle, given the known role of cyclin-dependent kinase 2 .
Biochemical Pathways
Considering the potential target of this compound, it may influence pathways related to cell cycle regulation and meiosis .
Result of Action
Given the potential target of this compound, it may influence cell growth and division by modulating the activity of cyclin-dependent kinase 2 .
Biochemische Analyse
Biochemical Properties
It is known to interact with cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle .
Cellular Effects
It is known that CDK2, the enzyme it interacts with, plays a crucial role in cell cycle regulation . Therefore, it can be inferred that this compound may have an impact on cell cycle progression.
Molecular Mechanism
It is known to interact with CDK2 . CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest .
Vorbereitungsmethoden
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide involves multiple steps, including the formation of the pyrazole and piperidine rings, followed by their coupling with the indole carboxamide group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole, piperidine, or indole carboxamide groups.
Vergleich Mit ähnlichen Verbindungen
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide can be compared with other similar compounds, such as N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenylthiazole-4-carboxamide and N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,4-dimethylthiazole-5-carboxamide These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and potential applications
Eigenschaften
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-20(16-12-21-17-4-2-1-3-15(16)17)22-14-7-9-25(10-8-14)19-11-18(23-24-19)13-5-6-13/h1-4,11-14,21H,5-10H2,(H,22,26)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXPGXZWLCLJLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
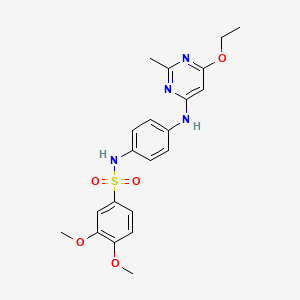
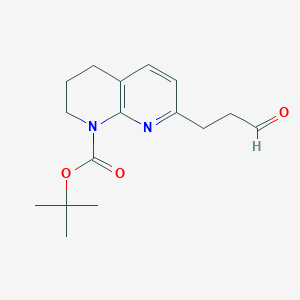

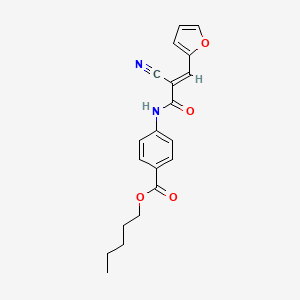


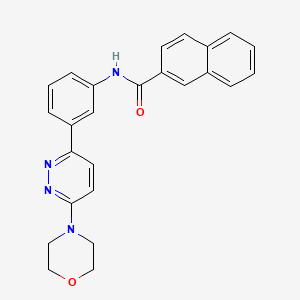
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2404025.png)

![3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol](/img/structure/B2404027.png)
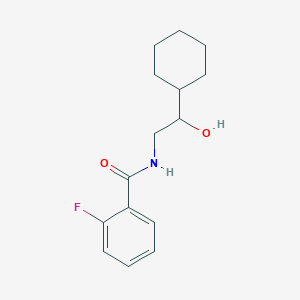
![2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2404033.png)
